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Compound of Interest

Compound Name: Carassin

Cat. No.: B145406

Welcome to the technical support center for Carassius transgenesis. This resource is designed
for researchers, scientists, and drug development professionals to provide troubleshooting
guidance and frequently asked questions to improve the efficiency and success of your
transgenesis experiments.

Frequently Asked Questions (FAQSs)

Q1: What are the most common methods for transgenesis in Carassius species?

Al: The most established methods for gene transfer in Carassius and other fish species
include microinjection, electroporation, and more recently, genome editing technologies like
CRISPR/Cas9 and TALENSs.[1][2][3] Microinjection is a widely used technique due to its
reliability, though it can be labor-intensive.[4][5] Electroporation offers a higher throughput
alternative for treating many eggs simultaneously. CRISPR/Cas9 has become increasingly
popular for its precision in targeting specific genomic locations.

Q2: What is a typical success rate for Carassius transgenesis?

A2: The success rate of fish transgenesis can vary significantly depending on the method used,
the species, and various experimental parameters. For microinjection in fish, success rates can
range from 10% to 70%. However, it's important to note that only about one in every 100
microinjected eggs may result in stable integration and germline transmission of the transgene.
Efficiency can also be influenced by factors such as the integrity of the injected DNA and the
developmental stage of the embryo.
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Q3: How can | screen for transgenic founder fish efficiently?

A3: A common and efficient method for screening transgenic founders is to co-inject a
fluorescent reporter construct (e.g., expressing Green Fluorescent Protein, GFP) along with the
transgene of interest. The expression of the fluorescent marker in the FO generation provides a
visual indicator of successful injection and increases the likelihood of identifying founders that
are also positive for the desired transgene. This method can significantly reduce the number of
animals that need to be raised and screened. It has been reported that up to 50% of GFP-
positive fish may also carry the second transgene.

Q4: What is mosaicism and how does it affect my experiments?

A4: Mosaicism is a common issue in fish transgenesis where the transgene is not present in all
cells of the embryo. This occurs due to delayed integration of the transgene into the host
genome after the initial cell divisions. Mosaic founders may not transmit the transgene to their
offspring if it is not integrated into the germline cells. The percentage of F1 progeny inheriting
the transgene from mosaic founders can range from 6% to 24%.

Q5: What are the key factors influencing the efficiency of homologous recombination (HR) for
gene editing?

A5: The efficiency of homology-directed repair (HDR), a form of homologous recombination, is
influenced by the length of the homology arms in the repair template and the cell cycle stage.
HDR is most active during the S and G2 phases of the cell cycle when a sister chromatid is
available as a template. Supplying an artificial repair template with the CRISPR/Cas9 system
can facilitate precise gene editing, although this process competes with the more predominant
non-homologous end joining (NHEJ) pathway.

Troubleshooting Guide
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Issue

Possible Cause(s)

Recommended Solution(s)

Low Embryo Survival Rate

After Microinjection

- Poor DNA quality (impurities
like phenol, ethanol).- High
DNA concentration.- Physical
damage to the embryo during
injection.- Incorrect injection
timing (too late in
development).- Suboptimal

incubation temperature.

- Purify DNA using a reliable kit
and ensure the OD260/280
ratio is between 1.80-1.90.-
Optimize DNA concentration; a
common starting point is 1-2
pg/ml.- Use a sharp, beveled
micropipette and inject into the
one-cell stage embryo.- Inject
within the first hour post-
fertilization.- Maintain optimal
incubation temperature for
Carassius auratus (around 22-
26°C).

Low Transgenesis Efficiency

- Inefficient gene delivery
method.- Low integration rate
of the transgene.- Use of
inappropriate promoters in the
construct.- Degradation of the
injected DNA or RNA.

- Consider co-injection with
Tol2 transposase or I-Scel
meganuclease to enhance
integration efficiency.- Use
promoters of piscine origin for
better expression in fish cells.-
Ensure high purity of the
injected nucleic acids.- For
CRISPR/Cas9, optimize the
design and quality of the guide
RNA.

High Incidence of Mosaicism

- Delayed integration of the

transgene into the genome.

- Inject into the one-cell stage
embryo as early as possible to
increase the chances of
integration before the first
cleavage.- Use methods that
promote earlier and more
efficient integration, such as
transposon-mediated

transgenesis.
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No or Low Expression of the

Transgene

- Position effect variegation
(integration into a
transcriptionally silent genomic
region).- Inappropriate
promoter for the target tissue
or developmental stage.-

Silencing of the transgene.

- Generate multiple transgenic
lines to account for random
integration sites.- Use insulator
sequences flanking the
transgene to buffer against
position effects.- Utilize
promoters known to drive
strong and ubiquitous
expression in fish, or tissue-

specific promoters as required.

Difficulty in Obtaining Germline

Transmission

- The transgene is not
integrated into the germ cells
of the founder fish (somatic
mosaicism).- Reduced
reproductive performance of

transgenic fish.

- Screen a larger number of FO
founders to increase the
probability of identifying one
with germline integration.-
Outcross potential founders
and screen F1 progeny for the
transgene.- Monitor the health
and reproductive fitness of

transgenic lines.

Data Presentation

Table 1: Factors Influencing Microinjection Efficiency in Fish
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Effect on .
. o Species L
Parameter Condition Efficiency/Sur Citation
. Reference
vival
Optimal for
DNA
) 1-2 pg/ml pronuclear General
Concentration o
microinjection
Can compromise
> 1 pg/ul ) General
embryo survival
Recommended
DNA Purit for high-qualit
Y 1.80-1.90 g Y General
(OD260/280) DNA for
microinjection
) Highest ovulation )
Incubation Carassius
22°C rates and sperm
Temperature _ auratus
quality
High fertilization Carassius
26°C
rate (92+2.16)% auratus
Lethal, causing Carassius
34°C .
100% anomalies  auratus
Optimal for
injection to Zebrafish
Embryo Stage One-cell stage
reduce (adaptable)
mosaicism

Co-injection

|-Scel

meganuclease

Greatly improves
gene transfer

and integration

Fish (general)

Fluorescent
Reporter (e.g.,
GFP)

Up to 50% of
fluorescent FO
fish are also
transgenic for the

gene of interest

Medaka,
Zebrafish
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Table 2: Comparison of Transgenesis Methods in Fish

Reported
Method Advantages Disadvantages Efficiency/Not Citation
es
- Labor-intensive )
] - Survival rate:
and time-
_ ~47%-
] o consuming- Can ]
- High reliability- Transgenesis

Microinjection Direct delivery

into the embryo

cause physical
damage to
embryos- High
incidence of

mosaicism

rate in survivors:
~68% (including
transient

expression)

- High throughput

(treats many
Electroporation eggs at once)-
Simplicity and

speed

- Lower embryo
survival rates
compared to
microinjection-
Tough chorion
can reduce

efficiency

- Can be as
efficient as
microinjection for

gene transfer

- High precision

and targeted

gene editing-
CRISPR/Cas9 Can be used for
gene knockout,
knock-in, and

modifications

- Potential for off-
target effects-
Requires careful
design of guide
RNAs

- High efficiency
of targeted
mutagenesis in
Carassius

auratus

- Efficient
Transposon- integration- Often
mediated results in single-

copy insertion

- Potential for
ongoing
transposase

activity

- Can achieve
over 50%

efficiency

Experimental Protocols
Protocol 1: Plasmid DNA Preparation for Microinjection
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This protocol outlines the steps for preparing high-purity plasmid DNA suitable for

microinjection into Carassius embryos.

Materials:

Plasmid containing the transgene construct

Restriction enzymes

Agarose and reagents for gel electrophoresis

DNA purification kit (e.g., Qiagen QIAquick Gel Extraction Kit)
Microinjection buffer (5 mM Tris-HCI, pH 7.4, 0.2 mM EDTA)
3M Sodium Acetate, pH 5.2

100% and 70% Ethanol (cold)

Spectrophotometer

Microcentrifuge

Procedure:

Linearize the Plasmid: Digest 20-40 pg of the plasmid with appropriate restriction enzymes to
excise the transgene cassette from the vector backbone.

Gel Electrophoresis: Separate the digested DNA fragments on a 0.7-1.0% agarose gel. Use
a wide comb to create a large well to avoid overloading.

Excise the DNA Fragment: Under minimal UV exposure, carefully excise the band
corresponding to the transgene cassette using a clean scalpel.

Purify the DNA: Purify the DNA from the agarose slice using a gel extraction kit according to
the manufacturer's instructions. Elute the DNA in a small volume of elution buffer (e.g., 30-50

ul).
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» Ethanol Precipitation:
o Add 1/10 volume of 3M Sodium Acetate (pH 5.2) to the purified DNA solution.
o Add 2.5 volumes of cold 100% ethanol and mix well.
o Incubate at -20°C for at least 2 hours (overnight is recommended).
o Centrifuge at maximum speed for 30 minutes at 4°C to pellet the DNA.
o Carefully remove the supernatant.
o Wash the pellet with 500 ul of cold 70% ethanol and centrifuge for 10 minutes at 4°C.
o Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
e Resuspend and Quantify:

o Resuspend the DNA pellet in microinjection buffer to a final concentration of approximately
40-50 ng/pl.

o Measure the DNA concentration and purity using a spectrophotometer (OD260/280 ratio
should be ~1.8).

o Confirm the integrity and concentration of the DNA by running a small aliquot on an
agarose gel alongside a DNA ladder of known concentration.

» Final Preparation for Injection:

o Dilute the DNA stock to the desired final injection concentration (e.g., 10-25 ng/ul) using
microinjection buffer.

o Before loading the microinjection needle, centrifuge the diluted DNA at maximum speed
for 5-10 minutes to pellet any particulates.

Protocol 2: CRISPR/Cas9-mediated Gene Editing in
Carassius auratus
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This protocol provides a general workflow for gene editing in goldfish using CRISPR/Cas9.
Materials:

e Cas9 protein or Cas9 mRNA

o Synthetic single guide RNAs (sgRNAS) targeting the gene of interest

e Microinjection setup (as described in the troubleshooting guide)

o Fertilized Carassius auratus eggs

e Rearing medium for embryos

o Reagents for genomic DNA extraction and PCR

e Reagents for mutation detection assay (e.g., T7 Endonuclease | assay or high-resolution
melt analysis)

Procedure:
» SgRNA Design and Synthesis:

o Design 2-3 sgRNAs targeting a critical exon of the gene of interest. Use online design
tools to minimize off-target effects.

o Synthesize the sgRNAS in vitro or purchase commercially synthesized sgRNAs.
o Preparation of the Injection Mix:
o Prepare the injection mix on ice. A typical mix contains:
» Cas9 protein (e.g., 200-500 ng/ul)
= SgRNA (e.g., 50-100 ng/ul)
» Nuclease-free water or microinjection buffer

o If using Cas9 mRNA, co-inject it with the sgRNA.
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e Microinjection:

o Collect freshly fertilized Carassius auratus eggs.

o Inject approximately 1-2 nl of the CRISPR/Cas9 mix into the cytoplasm of one-cell stage
embryos.

 Embryo Rearing and Screening:

[¢]

Incubate the injected embryos at an optimal temperature (e.g., 22-26°C).

o At 24-48 hours post-fertilization, sacrifice a small subset of embryos (n=10-20) to assess
the efficiency of mutagenesis.

o Extract genomic DNA from the embryos.
o Amplify the target region by PCR.

o Use a mutation detection assay (e.g., T7E1) or sequencing to confirm the presence of
indels.

e Raising Founder Fish and Germline Transmission:
o Raise the remaining injected embryos to adulthood (FO generation).
o Qutcross the FO founders with wild-type fish.

o Screen the F1 progeny for the presence of the desired mutation by PCR and sequencing
to confirm germline transmission.

Mandatory Visualizations
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Caption: Workflow for generating transgenic Carassius.
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Caption: DNA double-strand break repair pathways.
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Caption: Troubleshooting logic for low transgenesis efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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